molecular formula C7H11NO3 B13193115 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Katalognummer: B13193115
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: DNXHXSUPVUZTBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-6-azaspiro[34]octane-8-carboxylic acid is a heterocyclic compound that features a spirocyclic structure with both oxygen and nitrogen atoms incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of strong acids, bases, or oxidizing agents, depending on the specific synthetic route chosen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both oxygen and nitrogen atoms in the ring system, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The specific conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like lithium aluminum hydride .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures. In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors . Additionally, it has applications in the development of materials with unique properties, such as polymers and catalysts .

Wirkmechanismus

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular target being studied .

Vergleich Mit ähnlichen Verbindungen

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be compared with other similar compounds, such as 2-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane. These compounds share similar spirocyclic structures but differ in the number of atoms in the ring system and the presence of additional functional groups . The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research. Its synthesis, chemical reactivity, and potential as a pharmacophore make it a valuable compound for further study and development.

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10)

InChI-Schlüssel

DNXHXSUPVUZTBE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2(CN1)COC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.